molecular formula C15H14N2 B14710303 2-(4-Aminophenyl)-2-phenylpropanenitrile CAS No. 22156-68-9

2-(4-Aminophenyl)-2-phenylpropanenitrile

Cat. No.: B14710303
CAS No.: 22156-68-9
M. Wt: 222.28 g/mol
InChI Key: FXDPMMRRRJRSLY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-phenylpropanenitrile is an organic compound characterized by the presence of an aminophenyl group and a phenylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-phenylpropanenitrile typically involves the reaction of 4-aminobenzonitrile with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Aminophenyl)-2-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential antitumor properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-2-phenylpropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and a phenylpropanenitrile moiety allows for versatile applications in different fields .

Properties

CAS No.

22156-68-9

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-aminophenyl)-2-phenylpropanenitrile

InChI

InChI=1S/C15H14N2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,17H2,1H3

InChI Key

FXDPMMRRRJRSLY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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